molecular formula C17H17N3O2S B11020411 N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11020411
M. Wt: 327.4 g/mol
InChI Key: DQZYUKACLIJKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride to yield N-benzyl-N-(2-furanylmethyl)acetamide . This intermediate can then be further reacted with appropriate reagents to introduce the thiazole ring and the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can yield furan-2-ylmethanol.

Scientific Research Applications

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring and furan ring can interact with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, furan ring, and benzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-benzyl-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-15(16(21)18-10-13-6-3-2-4-7-13)23-17(20-12)19-11-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)

InChI Key

DQZYUKACLIJKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.